molecular formula C16H19N3O2S B2363599 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide CAS No. 2034397-01-6

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2363599
M. Wt: 317.41
InChI Key: PQEULXQJZIWQJC-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide, also known as PZ-2891, is a novel compound with potential therapeutic applications in the treatment of various diseases. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of pyrazole-acetamide derivatives and their coordination complexes has been explored for their potential in constructing supramolecular architectures and exhibiting significant antioxidant activity. These compounds, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide derivatives, have been synthesized and characterized using various spectroscopic techniques, establishing their solid-state structures through single crystal X-ray crystallography. The study highlights the impact of hydrogen bonding on the self-assembly process, contributing to the development of 1D and 2D supramolecular architectures with potential applications in material science and pharmaceuticals (Chkirate et al., 2019).

Antimicrobial and Antitumor Activities

The antimicrobial properties of novel thiazole derivatives, synthesized by incorporating a pyrazole moiety, have been investigated. These compounds have shown significant anti-bacterial and anti-fungal activities, suggesting their potential as leads for the development of new antimicrobial agents. Among these, specific derivatives exhibited the highest activities against both bacterial and fungal strains, indicating the importance of the pyrazole-acetamide scaffold in developing effective antimicrobial agents (Saravanan et al., 2010).

properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-2-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c20-15(9-12-5-8-22-11-12)19-13-1-3-14(4-2-13)21-16-10-17-6-7-18-16/h5-8,10-11,13-14H,1-4,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEULXQJZIWQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CC2=CSC=C2)OC3=NC=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2-(thiophen-3-yl)acetamide

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